molecular formula C11H10O2 B082535 2-ethyl-4H-chromen-4-one CAS No. 14736-30-2

2-ethyl-4H-chromen-4-one

Cat. No.: B082535
CAS No.: 14736-30-2
M. Wt: 174.2 g/mol
InChI Key: KTVKQTNGWVJHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a benzene ring fused to a dihydropyranone ring, with an ethyl group attached at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid. The reaction is carried out under reflux conditions, usually at temperatures ranging from 75°C to 80°C, for 1 to 1.5 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and cost-effectiveness. The isolation and purification processes involve crystallization and recrystallization techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-ethyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromone derivatives.

    Reduction: Reduction reactions yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.

Major Products Formed: The major products formed from these reactions include substituted chromones, dihydrochromenones, and various functionalized derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

2-ethyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Chroman-4-one: Lacks the ethyl group at the second position but shares a similar structural framework.

    Chromone: Differs by having a double bond between the second and third carbon atoms.

    Flavanone: Contains a saturated pyran ring instead of the unsaturated chromenone structure.

Uniqueness: 2-ethyl-4H-chromen-4-one is unique due to the presence of the ethyl group, which enhances its lipophilicity and biological activity. This structural modification leads to improved pharmacokinetic properties and a broader spectrum of biological activities compared to its analogs .

Properties

CAS No.

14736-30-2

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

IUPAC Name

2-ethylchromen-4-one

InChI

InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3

InChI Key

KTVKQTNGWVJHFL-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)C2=CC=CC=C2O1

Canonical SMILES

CCC1=CC(=O)C2=CC=CC=C2O1

Synonyms

2-ethyl-4H-1-Benzopyran-4-one

Origin of Product

United States

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